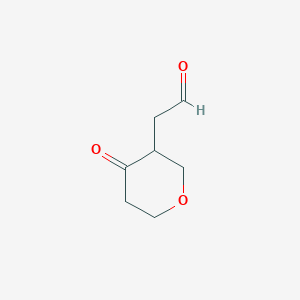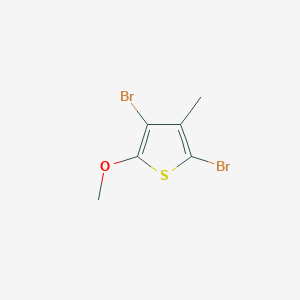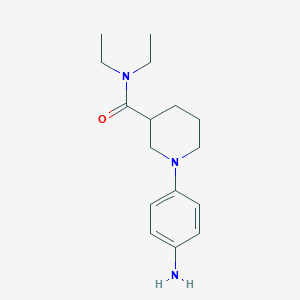![molecular formula C18H19NO5 B13878164 Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate is a chemical compound with a complex structure that includes an ester functional group. This compound is known for its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique molecular structure, which allows it to participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate typically involves the reaction of 4-methoxyaniline with ethyl 4-chlorobenzoate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-methoxyaniline attacks the carbonyl carbon of ethyl 4-chlorobenzoate, leading to the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of ester derivatives.
Applications De Recherche Scientifique
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxyanilino)benzoate: This compound has a similar structure but lacks the additional ethoxy group, making it less versatile in certain reactions.
Mthis compound: The methyl ester variant has different physical properties and reactivity compared to the ethyl ester.
4-(2-(4-methoxyanilino)ethoxy)benzoic acid: This compound has a carboxylic acid group instead of an ester, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific ester functional group, which allows for a wide range of chemical modifications and applications.
Propriétés
Formule moléculaire |
C18H19NO5 |
|---|---|
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C18H19NO5/c1-3-23-18(21)13-4-8-16(9-5-13)24-12-17(20)19-14-6-10-15(22-2)11-7-14/h4-11H,3,12H2,1-2H3,(H,19,20) |
Clé InChI |
UCGHSJXUIVAKOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


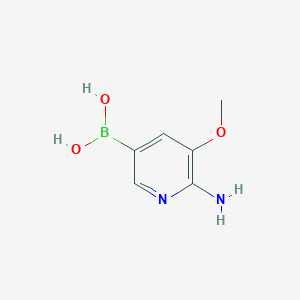
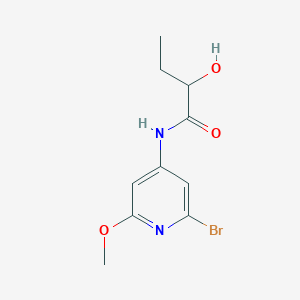
![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
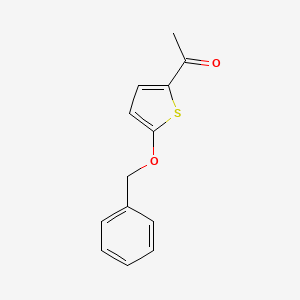
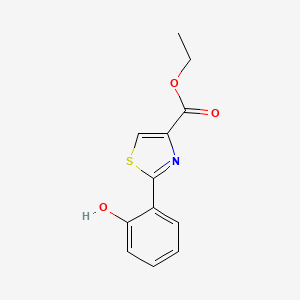
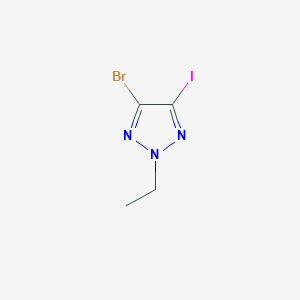
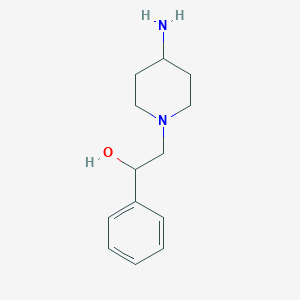
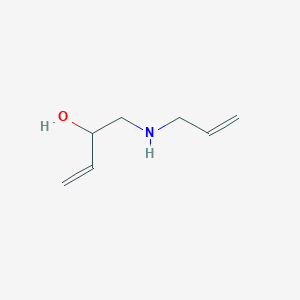
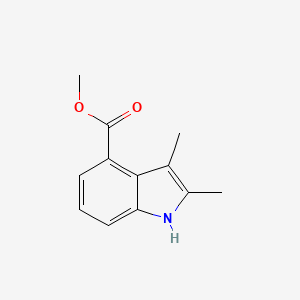
![N-[7-(hydroxyamino)-7-oxoheptyl]-4-[hydroxy(diphenyl)methyl]benzamide](/img/structure/B13878143.png)
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)
